gamma-Methylbenzenehexanenitrile
Description
Gamma-Methylbenzenehexanenitrile (C₁₂H₁₅N) is an aromatic nitrile compound featuring a benzene ring attached to a hexanenitrile chain with a methyl group at the gamma (γ) position—the third carbon from the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic ring and alkyl chain, as well as modulated reactivity influenced by the electron-withdrawing nitrile group and steric effects of the methyl substituent.
Properties
CAS No. |
68555-31-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-methyl-6-phenylhexanenitrile |
InChI |
InChI=1S/C13H17N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
MJQFJAHXUKARCW-UHFFFAOYSA-N |
SMILES |
CC(CCC#N)CCC1=CC=CC=C1 |
Canonical SMILES |
CC(CCC#N)CCC1=CC=CC=C1 |
Other CAS No. |
68555-31-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
| Compound Name | Structural Features | Key Properties/Applications | References |
|---|---|---|---|
| Gamma-Methylbenzenehexanenitrile | Benzene + hexanenitrile chain (γ-methyl) | High lipophilicity; potential use in agrochemicals or drug delivery systems | |
| Benzenehexanenitrile | Benzene + straight-chain hexanenitrile | Lower steric hindrance; higher chain flexibility | |
| 5-Methylhexanenitrile | Aliphatic hexanenitrile (methyl at C5) | Antioxidant activity; used in polymer synthesis | |
| 5-Methoxy-2-phenylbenzonitrile | Benzene with methoxy, phenyl, and nitrile groups | Enhanced reactivity; anti-cancer potential | |
| 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile | Complex substituents on benzonitrile core | Medicinal chemistry applications (e.g., enzyme inhibition) |
Positional Isomerism Effects
- Methyl Position : Gamma-methyl substitution in the hexanenitrile chain balances steric effects and electronic influence. In contrast, alpha-methyl (C1) or beta-methyl (C2) positions near the benzene ring could hinder reactions at the aromatic core, while distal methyl groups (e.g., C5) primarily affect chain conformation .
- Functional Groups : Compared to hydroxyl- or methoxy-substituted benzonitriles (e.g., 3-(Hydroxymethyl)-4-methoxybenzonitrile), this compound lacks polar groups, resulting in lower water solubility but higher membrane permeability .
Physicochemical Properties
- Molecular Weight : Estimated at ~173.25 g/mol (benzene + C₆H₁₁N), higher than aliphatic nitriles like 5-Methylhexanenitrile (111.18 g/mol) due to the aromatic ring .
- Solubility : Expected to be soluble in organic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water, similar to 5-Methoxy-2-phenylbenzonitrile .
- Reactivity : The nitrile group enables nucleophilic additions, while the methyl group may slow reactions requiring planar transition states (e.g., SN2 mechanisms) .
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